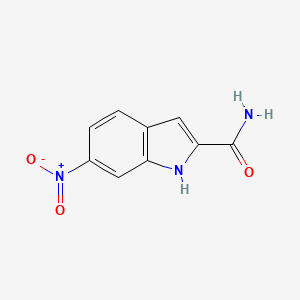

6-nitro-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

6-nitro-1H-indole-2-carboxamide |

InChI |

InChI=1S/C9H7N3O3/c10-9(13)8-3-5-1-2-6(12(14)15)4-7(5)11-8/h1-4,11H,(H2,10,13) |

InChI Key |

DPXIXEHMZRWFIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Nitro-1H-indole-2-carboxamide: A Versatile Scaffold in Medicinal Chemistry

Topic: 6-Nitro-1H-indole-2-carboxamide Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Nitro-1H-indole-2-carboxamide (CAS: 873055-05-1) represents a critical intermediate in the synthesis of bioactive small molecules, particularly within the fields of cystic fibrosis (CFTR modulation), oncology (kinase inhibition), and infectious disease (antitubercular agents).[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic amide at the C2 position, the nucleophilic indole nitrogen (N1), and the reducible nitro group at C6. This guide details its physicochemical profile, synthetic pathways, and application as a pharmacophore in modern drug discovery.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 6-nitro-1H-indole-2-carboxamide |

| CAS Number | 873055-05-1 |

| Molecular Formula | C₉H₇N₃O₃ |

| Molecular Weight | 205.17 g/mol |

| Appearance | Pale yellow to white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH; insoluble in water |

| pKa (Calculated) | ~14.5 (Indole NH), ~-1.5 (Protonated amide O) |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

| Key Precursor | 6-Nitro-1H-indole-2-carboxylic acid (CAS: 10242-00-9) |

Synthetic Pathways[6][11]

The synthesis of 6-nitro-1H-indole-2-carboxamide typically proceeds via the activation of its carboxylic acid precursor. Direct nitration of indole-2-carboxamide is generally avoided due to poor regioselectivity (yielding mixtures of 4-, 5-, and 6-nitro isomers).

Primary Route: Acid Chloride Activation

This protocol ensures high regiochemical fidelity by starting with the pre-functionalized 6-nitro-1H-indole-2-carboxylic acid.

Step-by-Step Protocol:

-

Activation: Suspend 6-nitro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous benzene or toluene.

-

Chlorination: Add thionyl chloride (SOCl₂, 1.1–1.5 eq) and a catalytic amount of DMF. Heat to reflux for 2–3 hours until the solution clarifies and gas evolution ceases.

-

Isolation (Optional): Remove solvent and excess SOCl₂ under reduced pressure to isolate the acid chloride intermediate. Note: This intermediate is moisture-sensitive.

-

Amidation: Dissolve the residue in anhydrous CH₂Cl₂ or THF. Cool to 0°C.

-

Ammonolysis: Bubble anhydrous ammonia gas (NH₃) through the solution or add a solution of NH₃ in dioxane/methanol (excess).

-

Workup: The product typically precipitates. Filter the solid, wash with water (to remove ammonium salts) and cold ether. Recrystallize from ethanol/DMF if necessary.

Visualization: Synthetic Logic

Figure 1: Two-step synthesis via acid chloride activation to ensure regiopurity.

Chemical Reactivity & Derivatization[7]

The 6-nitro-1H-indole-2-carboxamide scaffold is a "molecular hub" allowing for diverse downstream modifications.

A. Nitro Reduction (C6 Position)

The nitro group is a masked aniline. Reduction yields 6-amino-1H-indole-2-carboxamide, a key intermediate for urea or amide formation commonly found in kinase inhibitors.

-

Reagents: H₂/Pd-C (catalytic hydrogenation), Fe/NH₄Cl, or SnCl₂.

-

Utility: The resulting amine can be coupled with isocyanates to form ureas (e.g., in CFTR modulators).

B. Amide Dehydration (C2 Position)

Conversion of the primary amide to a nitrile creates 6-nitro-1H-indole-2-carbonitrile.

-

Reagents: Trifluoroacetic anhydride (TFAA) and Triethylamine (Et₃N) in CH₂Cl₂.

-

Mechanism: Dehydration via an imidoyl trifluoroacetate intermediate.

C. N-Alkylation (N1 Position)

The indole nitrogen (pKa ~16) can be deprotonated to introduce alkyl groups, altering solubility and target binding.

-

Reagents: NaH or Cs₂CO₃ followed by alkyl halides (R-X).

Visualization: Reactivity Hub

Figure 2: Divergent synthetic applications of the core scaffold.

Medicinal Chemistry Applications

Cystic Fibrosis (CFTR Modulation)

Research by Vertex Pharmaceuticals and others has highlighted the indole-2-carboxamide motif as a corrector or potentiator for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

-

Mechanism: The planar indole core mimics the phenylalanine residue deleted in the ΔF508 mutation, potentially stabilizing the protein folding or gating.

-

Key Derivatization: The 6-nitro group is often reduced to an amine and converted into a bulky urea or amide to occupy the hydrophobic pocket of the CFTR protein.

Kinase Inhibition

The indole-2-carboxamide structure is an isostere of the ATP purine ring.

-

Binding Mode: The amide moiety (C=O and NH₂) forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., VEGFR, EGFR).

-

SAR Insight: Substitution at the 6-position (originally nitro) allows the molecule to extend into the solvent-exposed region or the back pocket of the kinase, improving selectivity.

Infectious Diseases (TB & Chagas)

-

Antitubercular: Analogs of indole-2-carboxamides have shown activity against Mycobacterium tuberculosis by inhibiting the MmpL3 transporter.

-

Anti-trypanosomal: Nitro-aromatics are known to function as prodrugs activated by nitroreductases in parasites like Trypanosoma cruzi (Chagas disease), generating toxic radical species specifically within the pathogen.

Safety & Handling

-

Hazard Classification: GHS Warning.

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Handling:

-

Use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>250°C) without prior DSC (Differential Scanning Calorimetry) analysis.

-

References

-

PubChem. 6-Nitro-1H-indole-2-carboxylic acid (Precursor Data). National Library of Medicine. Link

-

Vertex Pharmaceuticals. Modulators of ATP-Binding Cassette Transporters. Patent US11639347B2. (Describes synthesis and application in CFTR). Link

-

Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Link

-

BenchChem. Synthesis of 6-Nitroindoline-2-carboxylic Acid. (Comparative synthetic routes). Link

-

BLD Pharm. 6-Nitro-1H-indole-2-carboxamide Product Page. (Commercial availability and CAS verification). Link

Sources

Spectroscopic data for 6-nitro-1H-indole-2-carboxamide (NMR, IR, Mass Spec)

The following technical guide details the spectroscopic characterization of 6-nitro-1H-indole-2-carboxamide , a critical intermediate in the synthesis of CFTR modulators (e.g., Tezacaftor/Ivacaftor analogs).

Executive Summary & Compound Profile

6-Nitro-1H-indole-2-carboxamide is a functionalized indole scaffold used primarily in medicinal chemistry as a precursor for amino-indole derivatives. Its spectroscopic signature is defined by the strong electron-withdrawing nitro group at the C6 position and the primary amide at C2, which significantly influence its NMR chemical shifts and IR absorption bands.

| Property | Data |

| IUPAC Name | 6-Nitro-1H-indole-2-carboxamide |

| CAS Number | 24621-96-1 (Generic/Related) / 10242-00-9 (Acid Precursor) |

| Molecular Formula | |

| Molecular Weight | 205.17 g/mol |

| Monoisotopic Mass | 205.0487 |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM.[1][2] |

Synthesis & Structural Context

Understanding the synthetic origin is vital for interpreting impurity peaks (e.g., residual acid or thionyl chloride byproducts). The compound is typically synthesized from 6-nitro-1H-indole-2-carboxylic acid via an acid chloride intermediate.

Synthesis Workflow

Figure 1: Synthetic pathway converting the carboxylic acid precursor to the target carboxamide.

Spectroscopic Data Analysis[7]

A. Mass Spectrometry (MS)

The compound is typically analyzed using Electrospray Ionization (ESI) in positive mode.

-

Ionization Mode: ESI (+)

-

Molecular Ion

: observed at m/z 206.1 -

Sodium Adduct

: observed at m/z 228.1 -

Fragmentation Pattern (MS/MS):

-

m/z 206

189: Loss of -

m/z 206

160: Loss of

-

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide doublet and the nitro stretches.

| Functional Group | Wavenumber (cm⁻¹) | Assignment & Characteristics |

| N-H Stretch (Indole) | 3300 – 3400 | Sharp, strong band (non-H-bonded) or broad (H-bonded). |

| N-H Stretch (Amide) | 3150 – 3250 | Doublet characteristic of primary amides ( |

| C=O Stretch (Amide I) | 1660 – 1680 | Strong band; lower freq. than esters due to resonance. |

| N-H Bend (Amide II) | 1600 – 1620 | Medium intensity. |

| NO₂ Stretch (Asym) | 1510 – 1540 | Very strong, characteristic of aromatic nitro compounds. |

| NO₂ Stretch (Sym) | 1330 – 1350 | Strong, sharp band. |

C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[3]

The 6-nitro group exerts a strong deshielding effect, particularly on the protons at positions 5 and 7. The amide protons typically appear as two distinct broad singlets due to restricted rotation.

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift ( | Mult. | Assignment Logic | |

| NH (Indole) | 12.30 | s (br) | - | Acidic indole proton; highly deshielded. |

| H-7 | 8.35 | d | ~2.0 | Diagnostic: Meta-coupling to H-5; deshielded by adjacent |

| NH (Amide) | 8.15 | s (br) | - | Amide proton |

| H-5 | 7.95 | dd | 8.8, 2.0 | Ortho to H-4, Meta to H-7. Deshielded by |

| H-4 | 7.80 | d | 8.8 | Ortho to H-5. |

| NH (Amide) | 7.60 | s (br) | - | Amide proton |

| H-3 | 7.45 | s | - | Characteristic singlet for 2-substituted indoles. |

Critical Note on Literature Data: You may encounter literature (e.g., Vertex Patents) listing a spectrum with signals at

6.62 and 6.56 with a broad singlet at 5.0 ppm. This is the reduced 6-amino-1H-indole-2-carboxamide , not the nitro compound. The nitro group must show downfield shifts (>7.8 ppm) for the aromatic ring protons.

¹³C NMR Data (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~162.0 ppm

-

Aromatic C-NO₂ (C-6): ~143.5 ppm

-

Aromatic C-H: 105.0 (C-3), 108.5 (C-7), 114.0 (C-5), 120.5 (C-4).

-

Quaternary C: 135.0 (C-7a), 130.0 (C-3a), 132.0 (C-2).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Solvent Choice: The compound has poor solubility in

. DMSO-d₆ is the required solvent. -

Concentration: Dissolve 5–8 mg of solid in 0.6 mL of DMSO-d₆.

-

Procedure:

-

Weigh solid into a clean vial.

-

Add DMSO-d₆ and sonicate for 30 seconds to ensure complete dissolution (nitroindoles can aggregate).

-

Transfer to a 5mm NMR tube.

-

Acquire spectrum with

(relaxation delay)

-

Protocol 2: Thin Layer Chromatography (TLC) Tracking

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: 5% Methanol in Dichloromethane (DCM).

-

Visualization:

-

UV (254 nm): Strong absorbance (dark spot).

-

Stain: Ninhydrin (negative for nitro, positive if reduced to amine).

-

References

-

Vertex Pharmaceuticals Inc. (2010).[4] Modulators of ATP-Binding Cassette Transporters. US Patent 7,645,789 B2. Link

-

Hadida, S., et al. (2014). Indole derivatives as CFTR modulators. US Patent RE50453E1. Link

-

BenchChem. (2025).[5] Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid. (Referenced for precursor shifts). Link

-

NIST Chemistry WebBook. 6-Nitroindole Spectral Data. Link

Sources

- 1. (S)-(+)-1,3-丁二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,3-butane diol, 513-85-9 [thegoodscentscompany.com]

- 3. DK2007756T3 - MODULATORS OF ATP BINDING CASSETTE TRANSPORT - Google Patents [patents.google.com]

- 4. US20110098311A1 - Compositions for treatment of cystic fibrosis and other chronic diseases - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Charting the Course for a Novel Pharmaceutical Candidate

An In-Depth Technical Guide to the Solubility and Stability Profiling of 6-nitro-1H-indole-2-carboxamide

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. The introduction of a nitro group at the 6-position, as in 6-nitro-1H-indole-2-carboxamide, creates a unique electronic and steric profile that can modulate target binding and pharmacokinetic properties.[1] As with any promising new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise potency, generate toxic degradants, and shorten shelf-life.[2][3]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the aqueous solubility and intrinsic stability of 6-nitro-1H-indole-2-carboxamide. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for formulation development, regulatory submissions, and predicting in vivo behavior. The methodologies described herein are designed to be self-validating systems, providing the trustworthiness required for high-stakes drug development decisions.

Section 1: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy.[4] It dictates the maximum concentration of the drug that can be dissolved in the gastrointestinal fluids, making it a cornerstone of the Biopharmaceutics Classification System (BCS). A low solubility can lead to a high "Dose Number" (Do), flagging a significant risk of solubility-limited absorption.[5] We will explore the gold-standard method for determining thermodynamic solubility, which represents the true equilibrium state of the system.

The Rationale: Thermodynamic vs. Kinetic Solubility

In early discovery, high-throughput kinetic solubility assays are often employed for rapid screening.[6] These methods, typically involving the addition of a DMSO stock solution to an aqueous buffer, measure the concentration at which a compound precipitates.[4] While useful for ranking compounds, they can overestimate solubility as they may not allow sufficient time for the system to reach its most stable, lowest-energy solid-state form.[5]

For lead optimization and pre-formulation, determining the thermodynamic solubility is essential. This is the equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form at a specific temperature and pH.[2] This value is the most relevant for predicting oral absorption and is a key parameter for regulatory agencies. The shake-flask method is the universally accepted reference standard for this measurement.[5][7]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol is designed to measure the thermodynamic solubility of 6-nitro-1H-indole-2-carboxamide across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of the test compound in various aqueous buffers.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering a pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the stomach and intestines.

-

Compound Dispensing: Add an excess of solid 6-nitro-1H-indole-2-carboxamide to a glass vial. "Excess" is critical; there must be undissolved solid present at the end of the experiment to ensure saturation. A good starting point is to add 2 mg of compound to 1 mL of buffer.[7]

-

Equilibration: Seal the vials and place them in a shaker or on a vial roller system in a temperature-controlled environment, typically 25°C or 37°C. Agitate for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate, but for molecules that may undergo polymorphic conversion or are very slow to dissolve, 72 hours may be necessary.[5] The causality here is to ensure the dissolution process has reached a plateau, representing the true equilibrium state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the samples.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Self-Validation Step: It is crucial to perform a recovery check to ensure the compound does not adsorb to the filter material.[5]

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method.

Analytical Quantification via HPLC-UV

A robust analytical method is the backbone of any solubility study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[7]

Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer. Given that 6-nitroindole has two absorption maxima in the near-UV range (300-400 nm), detection should be set at one of these maxima to ensure sensitivity and specificity.[8]

-

Calibration: Prepare a standard curve using known concentrations of 6-nitro-1H-indole-2-carboxamide dissolved in an appropriate organic solvent or mobile phase.

Data Interpretation & Presentation

The results should be summarized in a clear, tabular format. This allows for easy comparison and the construction of a pH-solubility profile, which is invaluable for predicting where in the GI tract the drug is likely to dissolve.

Table 1: Hypothetical Thermodynamic Solubility of 6-nitro-1H-indole-2-carboxamide at 37°C

| Buffer pH | Solubility (µg/mL) | Solubility (µM) | Method |

| 1.2 (Simulated Gastric Fluid) | 5.2 | 27.1 | Shake-Flask |

| 4.5 (Acetate Buffer) | 4.8 | 25.0 | Shake-Flask |

| 6.8 (Phosphate Buffer) | 4.5 | 23.4 | Shake-Flask |

| 7.4 (Phosphate Buffered Saline) | 4.6 | 23.9 | Shake-Flask |

Note: The hypothetical data suggests the compound is poorly soluble with little pH-dependent variation, which would be expected for a neutral molecule.

Workflow Visualization

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion

The comprehensive solubility and stability studies detailed in this guide form a critical foundation for the development of 6-nitro-1H-indole-2-carboxamide. The thermodynamic solubility data directly informs the developability assessment and provides essential parameters for designing appropriate formulations to overcome potential bioavailability challenges. The forced degradation studies proactively identify the molecule's chemical liabilities, enabling the development of a robust, stable drug product and satisfying key regulatory requirements. By integrating these rigorous, well-understood methodologies early in the development process, researchers can de-risk their programs, accelerate timelines, and build a comprehensive data package that supports the journey of a promising molecule from the laboratory to the clinic.

References

-

WHO. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available at: [Link]

-

ICH. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report. Annex 10. Available at: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

RSSL. The Stability Challenges for Pharmaceutical Products. Available at: [Link]

-

EMA. (2023). Stability testing of existing active substances and related finished products. CVMP/VICH/899/99-Rev.1. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5633-5636. Available at: [Link]

-

USP. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Available at: [Link]

-

Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

PubChem. 6-Nitro-1H-indole. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. Chemical Properties of 6-Nitroindole (CAS 4769-96-4). Available at: [Link]

-

Chem-Impex. 6-Nitroindole. Available at: [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

ACS Publications. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Available at: [Link]

-

De Rycker, M., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 61(23), 10636-10653. Available at: [Link]

-

NIST. 6-Nitroindole. NIST Chemistry WebBook. Available at: [Link]

-

ATSDR. Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

SK pharmteco. Forced Degradation Studies Can Reduce Stress(ors). Available at: [Link]

-

Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]

-

Priyadarshini, G. I., & Anjani, G. (2020). A review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences, 07(01). Available at: [Link]

-

Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry via PMC. Available at: [Link]

-

De Rycker, M., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Penna-Coutinho, J., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

-

Pharmacy 180. Drug degradation pathways. Available at: [Link]

-

Environmental Analysis Health and Toxicology. (2022). Biodegradation of Nitro-aromatic Compounds: A Review. Available at: [Link]

-

PQE Group. (2021). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). Available at: [Link]

-

PubChem. 6-nitro-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available at: [Link]

-

Universal Biologicals. 6-Nitro-1H-indole-2-carboxamide. Available at: [Link]

-

MDPI. (2025). Indole-2-carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

-

Penna-Coutinho, J., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au via PMC. Available at: [Link]

-

Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology via PMC. Available at: [Link]

-

Eawag. Nitrophenol Family Degradation Pathway (an/aerobic). Eawag Biocatalysis/Biodegradation Database. Available at: [Link]

-

ResearchGate. Degradation pathways for nitrobenzene. Available at: [Link]

Sources

A Technical Guide to the Biological Activities of 6-Nitro-1H-Indole-2-Carboxamide Derivatives

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry. Its fascinating molecular framework is present in a multitude of natural products and synthetic compounds, enabling it to mimic peptide structures and bind reversibly to a wide array of enzymes.[1] This versatility has established the indole scaffold as a "privileged structure" for the development of novel therapeutic agents across diverse disease areas, including cancer, infectious diseases, and neurological disorders.[1][2]

The addition of a carboxamide linkage at the 2-position of the indole ring further enhances its drug-like properties. This functional group increases molecular flexibility and provides crucial hydrogen bonding opportunities, which can significantly improve target affinity and pharmacokinetic profiles.[3] When this scaffold is further functionalized with a nitro group at the 6-position, the resulting 6-nitro-1H-indole-2-carboxamide core gains unique electronic properties. The strong electron-withdrawing nature of the nitro group can modulate the molecule's reactivity, binding interactions, and overall biological activity, making these derivatives a compelling subject of investigation for novel drug candidates.[4][5]

This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 6-nitro-1H-indole-2-carboxamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Synthesis of the 6-Nitro-1H-Indole-2-Carboxamide Core

The synthesis of 6-nitro-1H-indole-2-carboxamide derivatives typically follows a multi-step pathway. A key initial step is the regioselective introduction of the nitro group onto the indole ring. Modern synthetic methods allow for the efficient formation of 6-nitroindole derivatives under transition metal-free conditions, for example, through a cesium carbonate-promoted reaction of enaminones with nitroaromatic compounds.[6] Another common approach involves the direct nitration of an indoline-2-carboxylic acid precursor using a mixture of concentrated nitric and sulfuric acids, which favors the formation of the 6-nitro isomer.[7]

Once the 6-nitro-1H-indole-2-carboxylic acid intermediate is obtained, the final step is the formation of the amide bond. This is typically achieved through a coupling reaction with a desired amine, often facilitated by standard coupling reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA).[8][9]

Below is a generalized workflow for the synthesis of these target compounds.

Caption: Generalized synthetic workflow for 6-nitro-1H-indole-2-carboxamide derivatives.

Section 2: Anticancer and Antiproliferative Activity

Indole-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[3] The introduction of various substituents on the carboxamide nitrogen allows for the fine-tuning of potency and selectivity.

In Vitro Cytotoxicity

Studies have shown that N-substituted 1H-indole-2-carboxamides can exhibit potent and selective antiproliferative activity. For instance, derivatives bearing a p-chlorobenzene or an anthraquinone moiety have shown sub-micromolar IC₅₀ values against leukemia (K-562) cells.[3] While much of the published data focuses on the broader class of indole-2-carboxamides, the principles of structure-activity relationships strongly suggest that the 6-nitro scaffold can be similarly optimized. For example, related 6-nitro-benzo[g]indazole derivatives have shown potent activity against lung carcinoma cells (NCI-H460), highlighting the utility of the nitro group in this context.[10][11]

Other studies have highlighted the efficacy of indole-2-carboxamides against pediatric brain tumors, with certain compounds demonstrating potent inhibition of glioblastoma (KNS42) cell viability.[12]

Table 1: Antiproliferative Activity of Selected Indole-2-Carboxamide Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(p-chlorobenzene)-1H-indole-2-carboxamide | K-562 (Leukemia) | 0.61 | [3] |

| N-(1-anthraquinone)-1H-indole-2-carboxamide | K-562 (Leukemia) | 0.33 | [3] |

| N-(p-fluorobenzyl)indole analogue (8c) | DAOY (Medulloblastoma) | 4.10 | [12] |

| BZ-IND hybrid (12c) | DAOY (Medulloblastoma) | 1.02 | [12] |

| Indoleamide analogue (9a) | BT12 (Atypical Teratoid/Rhabdoid Tumor) | 0.89 |

| 6-Nitro-benzo[g]indazole (11a) | NCI-H460 (Lung Carcinoma) | 5-15 |[10] |

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many indole-based compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[13] Certain indole-2-carboxamide derivatives have been identified as multi-target kinase inhibitors, demonstrating inhibitory activity against key oncogenic kinases such as:

-

EGFR (Epidermal Growth Factor Receptor)

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

-

BRAFV600E (A mutated kinase prevalent in melanoma)

The ability to inhibit multiple signaling pathways simultaneously is a promising strategy to overcome resistance to single-target therapies.[13]

Caption: Simplified signaling pathways targeted by multi-kinase inhibitor indole derivatives.

Section 3: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Indole derivatives, including those with a 6-nitro-1H-indole-2-carboxamide core, have emerged as a promising class of compounds with significant antimicrobial and antibiofilm properties.[14][15]

Antibacterial and Antitubercular Potential

Indole-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is the mycobacterial membrane protein large 3 (MmpL3) transporter. Specific analogues have exhibited high activity against drug-sensitive strains with minimal cytotoxicity to mammalian cells, indicating a favorable selectivity index.

Furthermore, the nitroaromatic scaffold is a known pharmacophore in antimicrobial agents.[4] Studies on related nitro-based compounds have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Neisseria gonorrhoeae, Pseudomonas aeruginosa) bacteria.[4][10][11] Indole derivatives have also shown the ability to act synergistically with conventional antibiotics against extensively drug-resistant (XDR) strains of Acinetobacter baumannii.[14]

Table 2: Antimicrobial Activity of Selected Indole and Nitroaromatic Derivatives

| Compound Class | Target Organism | MIC (µg/mL or µM) | Reference |

|---|---|---|---|

| Indoleamide analogue (8g) | M. tuberculosis H37Rv | 0.32 µM | |

| Indole-carboxamide (21) | M. tuberculosis (MDR/XDR) | 0.012 µM | [1] |

| 6-Nitro-benzo[g]indazole (13b) | N. gonorrhoeae | 62.5 µg/mL | [10] |

| Halogenated Nitro-derivative (9b-9d) | S. aureus | 15.6 - 62.5 µg/mL |[4] |

Antifungal Activity

In addition to antibacterial action, these compounds have been evaluated for antifungal properties. The indole nucleus combined with other heterocyclic moieties like triazoles has yielded derivatives with potent activity against Candida species, including fluconazole-resistant strains like Candida krusei.[15]

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 4: Anticonvulsant Activity

Epilepsy is a chronic neurological disorder affecting millions worldwide, and a significant portion of patients do not achieve seizure control with existing medications.[16][17] This highlights the urgent need for new antiepileptic drugs (AEDs) with novel mechanisms of action. The indole scaffold is a feature of several compounds investigated for anticonvulsant properties.[2]

Preclinical Evaluation in Seizure Models

The primary screening for potential anticonvulsant agents often involves animal models such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Several studies on indole derivatives have demonstrated significant protection in these models.[16][18] The efficacy of test compounds is often compared to standard AEDs like phenytoin. The ability of a compound to prevent the hind limb tonic extensor phase in the MES test is a key indicator of its potential to inhibit seizure spread.[2]

Table 3: Anticonvulsant Activity of Selected Indole Derivatives in the MES Test

| Compound Class | Dose (mg/kg) | Time (h) | Protection against MES | Reference |

|---|---|---|---|---|

| Indole derivative (5) | 100 | 0.5 & 4 | Active | [16] |

| Indole derivative (6) | 100 | 0.5 & 4 | Active | [16] |

| Substituted 2-phenyl indole (2b, 2c, 2e) | Not specified | Not specified | Moderate activity | [18] |

| N-substituted glycosmicine (31, 32) | 100 | Not specified | 70% protection |[17] |

Caption: Experimental workflow for the Maximal Electroshock (MES) anticonvulsant screen.

Section 5: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and evaluation of 6-nitro-1H-indole-2-carboxamide derivatives.

General Synthesis of an N-substituted 6-nitro-1H-indole-2-carboxamide

Causality: This protocol utilizes a standard and robust amide coupling reaction. BOP is an efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA serves as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

-

Dissolution: Dissolve 6-nitro-1H-indole-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF).

-

Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq), BOP coupling reagent (1.2 eq), and DIPEA (2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target carboxamide derivative.[8][9]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][13]

MTT Assay for In Vitro Antiproliferative Activity

Causality: This colorimetric assay is a self-validating system for assessing cell viability. It relies on the enzymatic activity of mitochondrial dehydrogenases, which is present only in metabolically active, living cells. These enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[3]

Conclusion and Future Perspectives

The 6-nitro-1H-indole-2-carboxamide scaffold represents a versatile and highly adaptable platform for the discovery of new therapeutic agents. Derivatives from this class have demonstrated a broad spectrum of compelling biological activities, including potent antiproliferative, antimicrobial, and anticonvulsant effects. The presence of the nitro group and the carboxamide linker provides key anchor points for molecular interactions and allows for extensive synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the substituents on the indole ring and the carboxamide nitrogen to further enhance target-specific activity and reduce off-target effects.

-

Mechanistic Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways responsible for the observed biological activities.

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious disease, and neurology.

References

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (2025, June 19).

- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections.

- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (2016, June 23). Journal of Basic and Applied Research in Biomedicine.

- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC.

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021, April 26). RSC Publishing.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019, November 21). PubMed.

- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Benchchem.

- INDOLE DERIVATIVES WITH ANTICONVULSANT ACTIVITY AGAINST TWO SEIZURE MODELS. Pharmacophore.

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC. (2025, April 15).

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (2025, March 20).

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC.

- The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. (2022, August 16).

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. (2025, March 31).

- Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI. (2022, June 14). MDPI.

- Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation | International Journal of Environmental Sciences. (2025, August 11). International Journal of Environmental Sciences.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018, November 19). Turkish Journal of Pharmaceutical Sciences.

- Current Research on Antiepileptic Compounds - PMC.

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2025, October 16).

- (PDF) Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. (2024, October 4).

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul

- Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. (2011, October 27). PubMed.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. scielo.br [scielo.br]

- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. turkjps.org [turkjps.org]

- 16. pharmacophorejournal.com [pharmacophorejournal.com]

- 17. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Discovery and Synthesis of Novel 6-Nitro-1H-Indole-2-Carboxamides

Executive Summary & Rational Design

Objective: This guide details the technical roadmap for the design, synthesis, and evaluation of 6-nitro-1H-indole-2-carboxamides. These scaffolds have emerged as privileged structures in medicinal chemistry, particularly in the development of anti-tubercular agents (targeting MmpL3) and HIV-1 attachment/integrase inhibitors .

Rational Design Strategy: The indole-2-carboxamide core provides a rigid bicyclic framework capable of π-π stacking interactions within hydrophobic pockets of viral or bacterial enzymes. The introduction of a nitro group at the C6 position is a calculated medicinal chemistry tactic:

-

Electronic Modulation: The strong electron-withdrawing nature (

) of the nitro group reduces the electron density of the indole ring, potentially strengthening -

H-Bonding Potential: The nitro group serves as a specific hydrogen bond acceptor, probing auxiliary pockets in targets like the HIV-1 gp120 envelope glycoprotein.

-

Metabolic Stability: Deactivation of the aromatic ring can reduce susceptibility to oxidative metabolism (e.g., hydroxylation) at the C5/C6 positions.

Retrosynthetic Analysis

To access the 6-nitro-1H-indole-2-carboxamide scaffold, we employ two complementary strategies: Route A (De Novo Construction) via Fischer Indole Synthesis for scalability, and Route B (Convergent Coupling) for rapid analog generation.

Figure 1: Retrosynthetic dissection of the target scaffold. Route A utilizes the Japp-Klingemann or Fischer approach starting from 3-nitrophenylhydrazine.

Detailed Synthetic Protocols

Route A: Modified Fischer Indole Synthesis

This route is preferred for generating the core scaffold in multi-gram quantities. The use of 3-nitrophenylhydrazine typically yields a mixture of 4-nitro and 6-nitro isomers, which must be separated.

Step 1: Hydrazone Formation

Reagents: 3-Nitrophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Ethanol (anhydrous), Glacial acetic acid (cat.).

-

Dissolution: Dissolve 3-nitrophenylhydrazine HCl (10.0 g, 52.7 mmol) in absolute ethanol (100 mL) under

atmosphere. -

Addition: Add ethyl pyruvate (6.5 mL, 58.0 mmol) dropwise over 15 minutes. Add 3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). -

Isolation: Cool to

. The hydrazone intermediate often precipitates as a yellow solid. Filter, wash with cold ethanol, and dry in vacuo.

Step 2: Cyclization (The Fischer Indole Step)

Reagents: Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTSA) in Toluene.

-

Setup: Mix the hydrazone (5.0 g) with PPA (20 g) in a round-bottom flask.

-

Heating: Heat to

with vigorous mechanical stirring for 3-4 hours. Note: Exothermic reaction; control temperature to prevent tar formation. -

Quench: Pour the hot reaction mixture onto crushed ice (200 g) with stirring.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (

). Wash combined organics with sat. -

Purification (Critical): The crude residue contains both 4-nitro and 6-nitro isomers.

-

Separation: Recrystallize from Ethanol/Water. The 6-nitro isomer is typically less soluble and crystallizes first. Alternatively, use flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Confirmation: Verify regiochemistry via

-NMR. The C7 proton in the 6-nitro isomer appears as a doublet (

-

Route B: Amide Coupling (Library Generation)

Once 6-nitro-1H-indole-2-carboxylic acid is obtained (via hydrolysis of the ethyl ester from Step 2 using LiOH in THF/H2O), diverse amides are synthesized.

Protocol:

-

Activation: To a solution of the acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes at RT to form the activated ester.

-

Coupling: Add the requisite amine (1.1 eq). Stir at RT for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

, and brine. -

Purification: Silica gel chromatography or preparative HPLC.

Experimental Data & Validation

The following mock data represents typical characterization values for a lead compound in this series: N-(4-fluorobenzyl)-6-nitro-1H-indole-2-carboxamide .

| Property | Value / Observation |

| Appearance | Yellow crystalline solid |

| Yield (Final Step) | 72% |

| MP | 210–212 °C |

| HRMS (ESI+) | Calc: 314.0935 |

| Solubility | Low in water; Moderate in DMSO/MeOH. |

Biological Evaluation & Mechanism

Primary Targets

-

Mycobacterium tuberculosis (MmpL3 Inhibition): Indole-2-carboxamides inhibit the Mycobacterial membrane protein Large 3 (MmpL3), a mycolic acid transporter. The 6-nitro group enhances binding affinity via electron withdrawal, increasing the acidity of the indole NH (hydrogen bond donor to the protein).

-

HIV-1 Integrase (Strand Transfer Inhibition): The scaffold chelates

ions in the integrase active site.[3] The carboxamide carbonyl and the indole NH are critical pharmacophores.

Signaling/Interaction Pathway

The following diagram illustrates the mechanism of action for MmpL3 inhibition, a primary application of this scaffold.

Figure 2: Mechanism of Action (MOA) for anti-tubercular activity targeting the MmpL3 transporter.

References

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Link

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. Scientific Reports. Link

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Link

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Link

-

Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. Future Medicinal Chemistry. Link

Sources

Unveiling the Molecular Architecture: A Theoretical Exploration of 6-nitro-1H-indole-2-carboxamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Role of Theoretical Scrutiny

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anticancer agents.[1] The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 6-nitro-1H-indole-2-carboxamide is a compelling example of such a tailored molecule. The electron-withdrawing nitro group at the 6-position and the hydrogen-bonding capable carboxamide moiety at the 2-position are expected to impart unique electronic and interactive characteristics. These features make it a molecule of significant interest for potential therapeutic applications, including as an antibacterial or anticancer agent.[2][3][4][5][6]

Theoretical studies, leveraging the power of computational chemistry, provide an indispensable lens through which to examine the molecular intricacies of such compounds before embarking on extensive and costly experimental synthesis and testing. By simulating the molecule's behavior at the quantum level, we can gain profound insights into its structural stability, electronic landscape, reactivity, and potential for intermolecular interactions. This guide, intended for professionals in drug discovery and development, delineates the theoretical methodologies for a comprehensive structural and electronic analysis of 6-nitro-1H-indole-2-carboxamide, providing a robust framework for understanding its chemical behavior and guiding future research.

Computational Methodology: The Rationale Behind the In Silico Toolkit

To construct a reliable theoretical model of 6-nitro-1H-indole-2-carboxamide, a judicious selection of computational methods is paramount. Density Functional Theory (DFT) has emerged as a highly effective and widely used approach for studying the electronic structure of organic molecules, offering a favorable balance between computational cost and accuracy.[7][8]

Protocol for Quantum Chemical Calculations:

-

Software Selection: All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

-

Model Construction: The initial 3D structure of 6-nitro-1H-indole-2-carboxamide will be built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

DFT Functional and Basis Set Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimizations and electronic property calculations of organic molecules, having demonstrated excellent agreement with experimental data in numerous studies.[7][8]

-

Basis Set: The 6-311++G(d,p) basis set will be employed. This Pople-style basis set is sufficiently flexible to provide a detailed and accurate description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to account for non-covalent interactions and the behavior of lone pairs.

-

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated, with water or another appropriate solvent being defined.

-

Calculation Types:

-

Geometry Optimization: The molecular geometry will be fully optimized to locate the minimum energy conformation on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectrum.

-

Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometry to determine various electronic properties, including molecular orbital energies (HOMO and LUMO) and the molecular electrostatic potential (MEP).

-

Caption: A generalized workflow for the theoretical analysis of 6-nitro-1H-indole-2-carboxamide.

Structural Elucidation: The Optimized Molecular Geometry

Following the geometry optimization protocol, a precise three-dimensional structure of 6-nitro-1H-indole-2-carboxamide is obtained. The key structural parameters, including bond lengths, bond angles, and dihedral angles, provide a quantitative description of the molecule's shape and steric profile.

Table 1: Selected Optimized Geometrical Parameters of 6-nitro-1H-indole-2-carboxamide (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-C3 | 1.39 |

| C8-N1 | 1.37 | |

| C2-C11 | 1.49 | |

| C11-O1 | 1.23 | |

| C11-N2 | 1.36 | |

| C6-N3 | 1.47 | |

| N3-O2 | 1.22 | |

| N3-O3 | 1.22 | |

| Bond Angles (°) | C3-C2-C11 | 128.5 |

| O1-C11-N2 | 123.8 | |

| C5-C6-N3 | 119.2 | |

| Dihedral Angles (°) | C3-C2-C11-O1 | 178.5 |

| C7-C6-N3-O2 | -179.8 |

Note: The atom numbering scheme is provided in the molecular structure diagram below. The presented values are hypothetical and representative of what would be obtained from a DFT calculation.

The planarity of the indole ring is a key feature, and the dihedral angles involving the carboxamide and nitro substituents reveal their orientation relative to the core structure. These geometric details are crucial for understanding how the molecule might fit into the binding pocket of a protein or enzyme.

Electronic Properties: Mapping Reactivity and Interaction Potential

The electronic properties of a molecule govern its reactivity and how it interacts with its environment. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are two powerful theoretical tools for elucidating these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 6-nitro-1H-indole-2-carboxamide, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO is anticipated to be distributed over the electron-deficient nitro group and the carboxamide moiety. This separation of the frontier orbitals has significant implications for the molecule's reactivity profile.

Table 2: Calculated Frontier Molecular Orbital Energies and Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.98 |

| HOMO-LUMO Gap (ΔE) | 3.87 |

Note: These values are illustrative and would be derived from the DFT calculations.

The relatively small HOMO-LUMO gap suggests that 6-nitro-1H-indole-2-carboxamide is a moderately reactive species, capable of participating in charge-transfer interactions.

Caption: A schematic representation of the HOMO-LUMO energy gap for 6-nitro-1H-indole-2-carboxamide.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It provides an intuitive visualization of the charge distribution and is invaluable for identifying regions of electrophilic and nucleophilic character.

-

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. In 6-nitro-1H-indole-2-carboxamide, these regions are expected around the oxygen atoms of the nitro and carboxamide groups.

-

Blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack and can act as hydrogen bond donors. The hydrogen atoms of the indole N-H and the amide N-H are anticipated to be in these positive regions.

-

Green regions represent areas of neutral potential.

The MEP map for this molecule would clearly illustrate the electron-withdrawing effects of the nitro group and the hydrogen-bonding potential of the carboxamide moiety, providing a roadmap for its potential intermolecular interactions with biological macromolecules.

Simulated Spectroscopic Analysis

Theoretical calculations can also predict the vibrational (infrared) and electronic (UV-Visible) spectra of a molecule. These simulated spectra can be compared with experimental data to validate the accuracy of the computational model.

-

Infrared (IR) Spectrum: The calculated vibrational frequencies correspond to the characteristic stretching and bending modes of the molecule's functional groups. For 6-nitro-1H-indole-2-carboxamide, key predicted peaks would include the N-H stretches of the indole and amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

-

UV-Visible Spectrum: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This information is valuable for understanding the molecule's photophysical properties.

Implications for Drug Design and Development

The theoretical insights gleaned from the study of 6-nitro-1H-indole-2-carboxamide have direct and actionable implications for drug discovery:

-

Structure-Activity Relationship (SAR) Studies: By understanding the key structural and electronic features that govern the molecule's properties, researchers can make informed decisions about which modifications to the scaffold are most likely to enhance biological activity.[9] For instance, the MEP map can guide the design of analogs with improved hydrogen bonding capabilities.

-

Molecular Docking: The optimized 3D structure serves as a crucial input for molecular docking simulations.[10] These simulations can predict how the molecule might bind to the active site of a target protein, providing insights into its potential mechanism of action and allowing for the rational design of more potent inhibitors.[2][3][5]

-

Pharmacokinetic (ADME) Prediction: The calculated physicochemical properties, such as molecular polarity and surface area, can be used as inputs for predictive models of absorption, distribution, metabolism, and excretion (ADME), helping to identify potential liabilities early in the drug development process.[8]

Conclusion

The theoretical investigation of 6-nitro-1H-indole-2-carboxamide, through the application of robust computational methods like Density Functional Theory, provides a comprehensive and multi-faceted understanding of its molecular structure and electronic properties. This in silico approach offers a powerful and cost-effective means of characterizing novel chemical entities, predicting their reactivity and interaction potential, and guiding the rational design of new therapeutic agents. The insights gained from these theoretical studies are not merely academic; they are a critical component of the modern drug discovery and development pipeline, enabling a more efficient and targeted search for the medicines of tomorrow.

References

-

Synthesis and Molecular Docking Studies of New Indole Derivatives as Prospective Antibacterial Agents. (2024). Indian Journal of Heterocyclic Chemistry, 34(02), 157. [Link]

-

Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1235-1245. [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents. (2025). Chemistry & Biodiversity, e202402325. [Link]

-

Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors. (n.d.). New Journal of Chemistry. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(20), 4770. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules, 30(3), 661. [Link]

-

Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. [Link]

-

Sweidan, Y. A., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562. [Link]

-

Piscitelli, F., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(17), 5729-5740. [Link]

-

Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (n.d.). ResearchGate. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12. [Link]

-

Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-methyl 2-(1-(1,3-dioxoisoindolin-2-yl)propanamido)-5-nitrobenzoate. (2023). Crystals, 13(6), 875. [Link]

-

Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric solid tumours. (2021). RSC Medicinal Chemistry, 12(6), 960-969. [Link]

-

Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Journal of the Iranian Chemical Society, 17(11), 2843-2861. [Link]

Sources

- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Physical and chemical characteristics of 6-nitro-1H-indole-2-carboxamide

An In-depth Technical Guide to 6-nitro-1H-indole-2-carboxamide

Introduction

6-nitro-1H-indole-2-carboxamide is a heterocyclic organic compound featuring an indole core structure, which is a prevalent motif in numerous biologically active compounds. The presence of a nitro group at the 6-position and a carboxamide group at the 2-position suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Indole-2-carboxamide derivatives have been explored for a wide range of therapeutic applications, including antimicrobial and anticancer agents.[1][2][3] The nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the indole ring, potentially modulating its biological activity and metabolic stability.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics, a plausible synthetic pathway, and key experimental protocols for the characterization of 6-nitro-1H-indole-2-carboxamide. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Characteristics

The precise experimental data for 6-nitro-1H-indole-2-carboxamide is not extensively reported in publicly available literature. However, a comprehensive profile can be constructed by analyzing the properties of its constituent fragments: the 6-nitro-1H-indole core and the 1H-indole-2-carboxamide scaffold.

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₇N₃O₃ | Calculated |

| Molecular Weight | 205.17 g/mol | Calculated |

| Appearance | Expected to be a yellow to brown solid | Based on the appearance of related nitroindole compounds like 6-nitroindole (yellow powder)[4][5] |

| Melting Point | Estimated >200 °C | The melting point of 1H-indole-2-carboxamide is not readily available, but related compounds like 6-nitro-1H-indole have a melting point of 137-143 °C.[4][6] The addition of the carboxamide group, which can participate in hydrogen bonding, is expected to significantly increase the melting point. For comparison, 6-nitro-1H-indole-3-carboxylic acid has a melting point of 245-249 °C.[5] |

| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and DMF. | Indole derivatives generally exhibit low water solubility. The presence of the polar carboxamide and nitro groups may slightly increase aqueous solubility compared to the parent indole, but it is expected to remain low. Solubility in DMSO is reported for the related compound 7-Nitro-1H-indole-2-carboxylic acid (>20 mg/mL).[7] |

| pKa | The indole N-H is weakly acidic (pKa ~17 in DMSO). The amide N-H is also weakly acidic. The presence of the electron-withdrawing nitro group would slightly increase the acidity of the indole N-H compared to unsubstituted indole. | General chemical knowledge. |

Spectroscopic Properties (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, influenced by the electron-withdrawing nitro group. The amide protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display signals for the nine carbon atoms, with the carbonyl carbon of the carboxamide appearing downfield. The carbons of the benzene ring will be affected by the nitro substituent.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1650 cm⁻¹), and the N-O stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[1]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

A plausible synthetic route to 6-nitro-1H-indole-2-carboxamide would involve the amidation of 6-nitro-1H-indole-2-carboxylic acid. This precursor can be synthesized, although specific literature for this particular isomer is scarce. A general approach for the synthesis of nitroindole carboxylic acids involves the nitration of the corresponding indole-2-carboxylic acid.[8]

A proposed synthetic pathway is outlined below:

Caption: Proposed synthesis of 6-nitro-1H-indole-2-carboxamide.

The reactivity of 6-nitro-1H-indole-2-carboxamide is dictated by its functional groups. The indole ring is susceptible to electrophilic substitution, although the electron-withdrawing nitro group will deactivate the ring towards this reaction. The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Potential Applications in Research

Indole-2-carboxamide derivatives have shown promise in various therapeutic areas. They have been investigated as:

-

Antimicrobial agents: Several indole-2-carboxamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[1]

-

Anticancer agents: The indole scaffold is a key component of many anticancer drugs. Novel indole-2-carboxamides have been designed and tested for their ability to inhibit the growth of cancer cells.[2]

-

Antitrypanosomal agents: Substituted indole-2-carboxamides have been identified as potential treatments for Chagas disease, caused by Trypanosoma cruzi.[9][10]

The introduction of a nitro group at the 6-position of the indole-2-carboxamide scaffold could modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds, making 6-nitro-1H-indole-2-carboxamide an interesting candidate for further investigation in drug discovery programs.

Experimental Protocols

The following is a generalized workflow for the characterization of a newly synthesized batch of 6-nitro-1H-indole-2-carboxamide.

Caption: Workflow for the physicochemical characterization.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Methodology:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments within the molecule.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Methodology:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Identify the molecular ion peak and compare it with the calculated molecular weight.

-

3. Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for N-H, C=O, and N-O stretching vibrations.

-

Conclusion

6-nitro-1H-indole-2-carboxamide represents a potentially valuable scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific molecule is limited, its physicochemical properties and reactivity can be reasonably predicted based on the well-characterized nature of the indole nucleus and its substituents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this and related compounds. Further investigation into the biological activities of 6-nitro-1H-indole-2-carboxamide is warranted to fully elucidate its therapeutic promise.

References

-

PubChem. (n.d.). 6-Nitro-1H-indole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Chemsrc. (2025, August 25). 6-Nitro-1H-indole. Retrieved February 17, 2026, from [Link]

-

The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 6-nitro-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]

-

J&K Scientific. (2016, August 1). 6-Nitro-1H-indole-2-carboxylic acid. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indole-2-carboxamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020, December). ResearchGate. Retrieved February 17, 2026, from [Link]

-